Product packaging for 2-Phenylethylamine Hydroiodide(Cat. No.:CAS No. 151059-43-7)

2-Phenylethylamine Hydroiodide

Cat. No.: B1434559
CAS No.: 151059-43-7
M. Wt: 249.09 g/mol
InChI Key: UPHCENSIMPJEIS-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification of 2-Phenylethylamine Hydroiodide

The precise naming and classification of a chemical compound are fundamental to clear scientific communication. This section details the standardized nomenclature, common synonyms, and the chemical family to which this compound belongs.

IUPAC Naming Conventions for this compound

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-phenylethanamine;hydroiodide . fishersci.calgcstandards.com An alternative, also acceptable, IUPAC name is 2-phenylethylazanium;iodide . nih.gov This nomenclature precisely describes the molecular structure, indicating a 2-phenylethanamine molecule protonated at the nitrogen atom, forming a salt with the iodide ion.

Synonyms and Common Designations in Scientific Literature

In scientific literature and commercial listings, this compound is referred to by several synonyms. These alternative names are often used for brevity or based on historical naming conventions.

Synonym Reference
Phenethylamine (B48288) Hydroiodide fishersci.canih.govchembk.comcymitquimica.comtcichemicals.comtcichemicals.com
2-Phenylethylammonium Iodide fishersci.cachembk.comtcichemicals.comtcichemicals.com
Phenethylammonium Iodide fishersci.catcichemicals.comtcichemicals.com
PEAI chembk.comtcichemicals.comtcichemicals.com
Phenethanaminium iodide nih.gov
C6H5CH2CH2NH3I(PEAI) chembk.com
SKL447 chembk.com
SKL927 chembk.com

Classification as an Organic Ammonium (B1175870) Salt and Phenethylamine Derivative

This compound is classified as an organic ammonium salt . This classification arises from the reaction between the basic amino group of 2-phenylethylamine and hydroiodic acid, resulting in the formation of a salt. samaterials.com The compound is also a derivative of phenethylamine , a fundamental organic compound featuring a phenyl group attached to an ethylamine (B1201723) backbone. mentesabiertaspsicologia.comwikipedia.org The phenethylamine structure is a common scaffold in many biologically active molecules. nih.gov

Historical Context and Discovery of 2-Phenylethylamine and its Salts

The parent molecule, 2-phenylethylamine (PEA), has a rich history in chemical and biochemical research. It was first isolated and identified by the Polish biochemist Marceli Nencki in 1876 from decomposing gelatin. writeonpoint.com Following its initial discovery, other scientists found PEA in various contexts, often associated with fermentation and decomposition. writeonpoint.com The synthesis of 2-phenylethylamine was later reported in 1909. acs.org

The study of phenethylamine and its derivatives expanded significantly throughout the 20th century. Researchers began to understand its role in neurochemistry and its relationship to other psychoactive compounds. nih.govwriteonpoint.compublish.csiro.au The creation of various salt forms, including the hydrochloride and hydroiodide, became a standard practice in chemical synthesis to modify the compound's physical and chemical properties for research purposes. prepchem.comchemicalbook.com

Significance of the Hydroiodide Salt Form in Research Applications

The conversion of a parent compound into a salt form is a common strategy in pharmaceutical and chemical research to enhance its properties. nih.govbjcardio.co.uk The hydroiodide salt of 2-phenylethylamine offers specific advantages, particularly concerning its solubility.

Enhanced Solubility Characteristics

Salt formation is a widely used technique to increase the aqueous solubility of poorly soluble drugs. europeanpharmaceuticalreview.comijpsm.comontosight.ai The hydroiodide salt of 2-phenylethylamine is typically a white to off-white crystalline solid that is soluble in water. cymitquimica.com This enhanced solubility, compared to the free amine form, is advantageous in various research applications where dissolution in aqueous media is required. samaterials.comwisdomlib.org For instance, improved solubility can be crucial for creating stock solutions for in vitro assays or for applications in materials science, such as in the preparation of perovskite solar cells where phenylethylamine hydroiodide has been used for surface treatment. chemicalbook.comperovskite-info.com The increased hydrophilicity imparted by the ionic nature of the salt facilitates better wettability and dissolution rates. europeanpharmaceuticalreview.com

Improved Stability for Research and Synthesis

The transformation of 2-phenylethylamine into its hydroiodide salt is a critical modification that enhances its utility in research and synthesis by improving its stability. pharmaoffer.comwikipedia.org Amines in their freebase form can be susceptible to degradation, particularly through oxidation or reaction with atmospheric carbon dioxide, which can form a carbonate salt. pharmaoffer.com The conversion to a salt, such as the hydroiodide, mitigates these degradation pathways. stackexchange.com

The enhanced stability of the salt form can be attributed to several factors. Firstly, the formation of the ionic bond between the protonated amine (phenylethylammonium cation) and the iodide anion results in a more stable crystalline lattice structure compared to the freebase, which is a liquid at room temperature. stackexchange.comnih.gov This crystalline nature makes the compound easier to handle, purify through recrystallization, and store for extended periods with a longer shelf-life. pharmaoffer.comstackexchange.com

Furthermore, the salt form generally exhibits increased solubility in polar solvents, including water, which is often advantageous in various research applications, from biological assays to certain synthetic reactions. wikipedia.orgstackexchange.com This improved solubility and stability make this compound a more reliable and versatile reagent in the laboratory. pharmaoffer.com

Overview of Broad Research Applications of 2-Phenylethylamine Derivatives

The 2-phenylethylamine scaffold is a cornerstone in medicinal chemistry and materials science, leading to a vast array of derivatives with diverse research applications. mdpi.comresearchgate.net The structural framework of these compounds allows for modifications that can profoundly influence their biological activity and physical properties. researchgate.net

In medicinal chemistry, 2-phenylethylamine derivatives are integral to the study of various physiological processes due to their structural similarity to endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). mdpi.comkoreascience.kr This has led to extensive research into their potential as ligands for a range of receptors, including adrenergic, dopamine, and serotonin (B10506) receptors. mdpi.comnih.gov For instance, studies have explored the structure-activity relationship of numerous β-phenethylamine derivatives as inhibitors of dopamine reuptake, a mechanism relevant to the study of central nervous system stimulants. nih.govbiomolther.org Research has shown that substitutions on the aromatic ring and modifications of the amine group can significantly alter a derivative's potency and selectivity for the dopamine transporter (DAT). nih.gov

The following interactive tables summarize key research findings on 2-phenylethylamine derivatives in these fields:

Interactive Table 1: Research Findings on 2-Phenylethylamine Derivatives as Dopamine Reuptake Inhibitors

Compound/DerivativeModificationKey Finding on Dopamine Reuptake Inhibition
β-Phenethylamine (β-PEA)Core StructureActs as a central nervous system stimulant and modulator of dopamine transmission. nih.govbiomolther.org
Arylethylamine DerivativesPhenyl, thiophenyl, or substituted phenyl groupsInhibitory effect increases in the order of phenyl, thiophenyl, and substituted phenyl groups. nih.gov
Alkylamine DerivativesVaried alkyl group length and ring sizeLonger alkyl groups and smaller ring sizes at the alkylamine position show stronger inhibitory activities. nih.gov
Compound 9 (Specific Derivative)(S)-formThe (S)-form was found to be more stable and fit well into the binding site of the human dopamine transporter (hDAT). nih.gov

Interactive Table 2: Research Findings on Phenethylammonium Iodide (PEAI) in Perovskite Solar Cells

Application of PEAIKey Research Finding
Surface PassivationPEAI films effectively reduce trap-mediated charge recombination. tno.nl
Device EfficiencyPEAI-passivated cells show a significant increase in power conversion efficiency compared to non-passivated devices. tno.nlrsc.org
Device StabilityGreatly enhances light-soaking stability, with passivated cells retaining 80% of initial efficiency for twice as long as reference devices. tno.nl
Moisture ResistanceThe hydrophobic nature of the PEAI layer improves the perovskite film's resistance to moisture-induced degradation. rsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12IN B1434559 2-Phenylethylamine Hydroiodide CAS No. 151059-43-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylethanamine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.HI/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHCENSIMPJEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151059-43-7
Record name 2-Phenylethylamine Hydroiodide
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Record name Phenethylamine hydriodide
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Synthetic Methodologies and Chemical Reactivity of 2 Phenylethylamine Hydroiodide

Advanced Synthesis Routes for 2-Phenylethylamine Hydroiodide and Related Phenethylamines

The synthesis of this compound can be approached directly from its free base or by first synthesizing 2-phenylethylamine from various precursors, which is then converted to the hydroiodide salt.

Direct Synthesis of this compound from 2-Phenylethylamine and Hydroiodic Acid

The most straightforward method for the preparation of this compound is the direct acid-base reaction between 2-phenylethylamine and hydroiodic acid. This reaction involves the protonation of the amino group of 2-phenylethylamine by the strong acid, hydroiodic acid, to form the corresponding ammonium (B1175870) salt.

The reaction is typically carried out by treating a solution of 2-phenylethylamine with a stoichiometric amount of hydroiodic acid. The solvent choice can vary, but inert solvents are generally preferred to avoid side reactions. The resulting salt precipitates out of the solution or is isolated by evaporation of the solvent. The formation of the hydroiodide salt enhances the stability and solubility of the phenethylamine (B48288) backbone in certain applications.

Reaction Scheme:

C₆H₅CH₂CH₂NH₂ + HI → C₆H₅CH₂CH₂NH₃⁺I⁻

This method is highly efficient and provides a high yield of the desired product under mild conditions.

Synthetic Pathways for 2-Phenylethylamine from Precursors

2-Phenylethylamine, the precursor to its hydroiodide salt, can be synthesized through various routes, each with its own set of advantages and specific reaction conditions.

A well-established method for the synthesis of 2-phenylethylamine is the reduction of benzyl (B1604629) cyanide. This can be achieved through catalytic hydrogenation, a process that involves the use of hydrogen gas and a metal catalyst.

Commonly used catalysts for this transformation include Raney nickel and palladium on carbon (Pd/C). The reaction is typically carried out under pressure and at elevated temperatures to ensure efficient conversion. The choice of solvent and the presence of additives can significantly influence the selectivity of the reaction, minimizing the formation of the secondary amine by-product, N,N-bis(2-phenylethyl)amine. For instance, conducting the reaction in the presence of ammonia (B1221849) or in a multiphase system containing water and CO₂ has been shown to improve the selectivity fo

Strategies for Derivatization and Analog Synthesis of Phenethylamines

The phenethylamine scaffold is a foundational structure in medicinal chemistry and organic synthesis, lending itself to a variety of derivatization strategies to create a diverse range of analogs. mdpi.comnih.gov These modifications are typically aimed at altering the molecule's physicochemical properties, biological activity, or to facilitate analysis. jfda-online.com Common strategies involve modifications at the amino group, the aromatic ring, or the ethyl side chain.

N-Substitution: The primary amine of phenethylamine is a common site for derivatization.

Acylation: The amine can be readily acylated using reagents like acid anhydrides or acyl chlorides. For instance, trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are used to create fluoroacyl derivatives. jfda-online.comshimadzu.comresearchgate.net This process increases volatility and improves chromatographic behavior for analysis by gas chromatography-mass spectrometry (GC-MS). shimadzu.comresearchgate.net

Reductive Amination: N-alkyl and N-benzyl analogs are frequently synthesized via reductive amination. nih.gov This two-step, one-pot reaction typically involves the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov This method is highly versatile; for example, reacting a phenethylamine salt with various benzaldehydes yields a library of N-benzyl phenethylamines. nih.gov

Aromatic Ring Substitution: The phenyl ring can be substituted through electrophilic aromatic substitution reactions, although the activating/deactivating nature of the ethylamine (B1201723) group and any existing substituents must be considered. Halogenation, nitration, and Friedel-Crafts reactions can introduce a wide array of functional groups onto the ring, significantly impacting the analog's properties.

Side-Chain Modification: The ethyl bridge can also be modified. For example, hydroxylation can produce biologically active 1-hydroxy-phenethylamine derivatives, which are precursors for molecules like norephedrine. ias.ac.in

These derivatization techniques allow for the systematic exploration of structure-activity relationships and the fine-tuning of molecular properties for specific applications, from pharmaceutical leads to materials science precursors. mdpi.comnih.gov

Table 1: Common Derivatization Strategies for Phenethylamines

Derivatization Site Reaction Type Common Reagents Purpose
Amino Group Acylation Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA) Improve analytical properties (e.g., for GC-MS) shimadzu.comresearchgate.net
Amino Group Reductive Amination Aldehydes/Ketones, Sodium Borohydride (NaBH₄) Synthesis of N-alkyl and N-benzyl analogs nih.gov
Aromatic Ring Electrophilic Substitution Halogens, Nitrating agents Introduce functional groups to modify biological activity mdpi.com
Side Chain Hydroxylation Various oxidizing agents Synthesis of biologically active derivatives like amino alcohols ias.ac.in

Chemical Reactivity and Reaction Mechanisms of this compound

This compound (C₈H₁₁N·HI) is an organic ammonium salt formed from the reaction of the base 2-phenylethylamine with hydroiodic acid. samaterials.com Its chemical reactivity is characterized by the properties of the phenethylammonium cation, the iodide anion, and the equilibrium with its free amine form. samaterials.com

The reactivity of this compound in nucleophilic substitution reactions stems primarily from its amine functional group. samaterials.com Although the nitrogen in the phenethylammonium cation is protonated, it exists in equilibrium with the deprotonated, free amine form (2-phenylethylamine). This free amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. In the presence of a base, which shifts the equilibrium to favor the free amine, it can readily participate in nucleophilic substitution reactions by attacking electrophilic centers. cymitquimica.com For example, it can react with alkyl halides or acyl chlorides in alkylation and acylation reactions, respectively. cymitquimica.com

The iodide anion (I⁻) is also a good nucleophile and can participate in substitution reactions. A notable example is the Finkelstein reaction, a type of SN2 reaction involving the exchange of a halogen atom. wikipedia.org In a suitable solvent like acetone, the iodide from this compound could potentially displace other halides (like chloride or bromide) from an alkyl substrate. The reaction is driven to completion if the resulting salt (e.g., NaCl or NaBr) is insoluble in the solvent and precipitates out. wikipedia.org

As an ionic salt, this compound can undergo ion exchange reactions in solution. samaterials.com The compound dissociates into the phenethylammonium cation ([C₆H₅CH₂CH₂NH₃]⁺) and the iodide anion (I⁻). The iodide anion can be exchanged with other anions by introducing a different salt into the solution. The reaction is governed by solubility principles. For instance, if a solution of silver nitrate (B79036) (AgNO₃) is added to an aqueous solution of this compound, the highly insoluble silver iodide (AgI) will precipitate, leaving the phenethylammonium nitrate salt in solution. This provides a straightforward method for synthesizing different phenethylammonium salts.

This compound serves as a versatile building block or precursor in the synthesis of more complex molecules in various fields. samaterials.com

Pharmaceuticals: The phenethylamine backbone is a key structural motif in a wide array of bioactive molecules and therapeutic agents. samaterials.com The hydroiodide salt provides a stable, often crystalline, and more soluble form of the amine, making it a convenient starting material for multi-step syntheses of pharmaceutical intermediates. samaterials.com

Materials Science: In recent years, this compound has gained prominence as a precursor for fabricating organic-inorganic hybrid perovskite materials used in photovoltaic applications. alfachemch.comgreatcellsolarmaterials.com The phenethylammonium cation acts as a large organic spacer cation. When incorporated into the perovskite crystal lattice, it can enhance the stability and performance of perovskite solar cells. acs.org For example, it can be used as an interfacial modifier between the hole transport layer and the perovskite film, which can passivate defects and improve the crystallinity of the film, leading to higher power conversion efficiencies. acs.org

Table 2: Applications of this compound as a Precursor

Field Application Role of Compound Resulting Structure/Effect
Pharmaceuticals Synthesis of bioactive molecules Starting material (stable amine source) Complex drug intermediates and final products samaterials.com
Materials Science Perovskite Solar Cells Organic spacer cation / Interfacial modifier Enhanced stability and efficiency of photovoltaic devices greatcellsolarmaterials.comacs.org

Primary amines like 2-phenylethylamine can react with carbon dioxide (CO₂). This reaction is of interest for CO₂ capture and utilization. researchgate.netnih.gov The interaction typically proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of CO₂.

In the presence of a base (like NaOH) and in a solvent like DMSO, 2-phenylethylamine reacts with CO₂ to form a carbamate (B1207046) adduct. nih.gov Spectroscopic studies have confirmed the formation of this new chemical species. nih.gov Under different conditions, such as in the presence of specific catalysts like oxovanadium(V) compounds, 2-phenylethylamine can react with CO₂ under ambient pressure to synthesize ureas. researchgate.net This process demonstrates the potential for using CO₂ as a C1 building block in chemical synthesis, converting a simple amine into a more complex and valuable urea (B33335) derivative. researchgate.net The reaction of the amine with CO₂ can also lead to the formation of bicarbonate or carbonate salts, particularly in aqueous media. nih.gov

Spectroscopic and Computational Investigations of 2 Phenylethylamine Hydroiodide

Spectroscopic Characterization Techniques

Infrared Photodissociation (IRPD) spectroscopy is a powerful mass spectrometric technique used to obtain vibrational spectra of gas-phase ions. For protonated 2-phenylethylamine (H⁺PEA), the cationic component of 2-phenylethylamine hydroiodide, IRPD spectroscopy provides detailed insights into its geometric and vibrational properties, particularly the influential intramolecular forces. researchgate.netrsc.org

Studies employing IRPD spectroscopy on cold, isolated H⁺PEA ions, often complexed with weakly bound rare gas "messenger" atoms (like Neon or Argon), have been crucial for characterizing its structure. rsc.org The technique focuses on the N-H stretching region of the ammonium (B1175870) group (NH₃⁺), as this area is highly sensitive to the ion's conformation and internal interactions. researchgate.netrsc.org

Research has demonstrated that under these isolated, gas-phase conditions, H⁺PEA predominantly adopts a single, folded gauche conformation. rsc.org This specific arrangement is stabilized by a significant intramolecular cation-π interaction, where the protonated amino group forms a hydrogen bond with the electron-rich π system of the phenyl ring (NH⁺⋯π). researchgate.netrsc.org This interaction is strong enough to cause a notable red shift (a shift to lower frequency) in the vibrational frequency of the bonded N-H stretch compared to the free N-H stretches. rsc.org The analysis of IRPD spectra, when compared with theoretical calculations, allows for the precise assignment of these vibrational bands, confirming the dominance of the folded structure. researchgate.netrsc.org

The table below summarizes typical vibrational frequencies observed in the IRPD spectrum of protonated phenylethylamine, highlighting the effect of the cation-π interaction.

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
Bonded NH⁺ Stretch (in NH⁺⋯π)~3050 - 3150The N-H bond pointing towards the phenyl ring, showing a significant red shift due to the interaction.
Free (asymmetric) NH⁺ Stretch~3300 - 3350The two N-H bonds not involved in the intramolecular hydrogen bond.
Free (symmetric) NH⁺ Stretch~3250 - 3300The symmetric stretch of the two free N-H bonds.
Overtones and Combination BandsVariableThese bands, made visible by anharmonicity, help confirm the structural assignment. researchgate.netrsc.org

Note: The exact frequencies can vary based on the specific experimental conditions and the rare gas tag used.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of molecules in solution. While specific NMR data for this compound is not extensively detailed in foundational research literature, analysis of 2-phenylethylamine and its derivatives provides a clear expectation of its spectral features. researchgate.netnih.gov The ¹H-NMR spectrum is particularly informative.

In the context of the 2-phenylethylamine cation, the key resonances would include:

Aromatic Protons: The protons on the phenyl ring typically appear as a multiplet in the aromatic region of the spectrum (approximately 7.2-7.4 ppm).

Ethyl Chain Protons: The two methylene (B1212753) groups (-CH₂-) of the ethyl chain would appear as distinct signals. Due to their proximity to the phenyl ring and the ammonium group, they form a complex spin system, often resulting in two triplets or multiplets around 2.8-3.2 ppm.

Ammonium Protons: The protons of the ammonium group (NH₃⁺) would present a signal that can be broadened due to quadrupole effects from the nitrogen atom and may exhibit coupling to the adjacent methylene group. 182.160.97 Its chemical shift is variable and dependent on factors like solvent and concentration.

The ¹³C-NMR spectrum would complement the proton data, showing distinct signals for the aromatic carbons and the two aliphatic carbons of the ethyl chain.

The table below outlines the expected ¹H-NMR chemical shifts for the 2-phenylethylamine cation based on related structures.

Proton GroupExpected Chemical Shift (δ, ppm)Multiplicity
Phenyl (C₆H₅-)7.20 - 7.40Multiplet (m)
Methylene (-CH₂-Ph)~2.80 - 3.00Triplet (t) or Multiplet (m)
Methylene (-CH₂-N⁺)~3.00 - 3.20Triplet (t) or Multiplet (m)
Ammonium (-NH₃⁺)VariableBroad singlet (br s) or Multiplet (m)

Note: These are approximate values and can shift based on the solvent and other experimental conditions.

Advanced Computational Chemistry Approaches

Density Functional Theory (DFT) has become an indispensable tool for investigating the conformational landscape of flexible molecules like 2-phenylethylamine. researchgate.net For its protonated form, DFT calculations are essential to identify the possible stable conformers and to determine their relative energies. researchgate.netrsc.org

Computational studies have consistently shown that protonated phenylethylamine can exist in several conformations, primarily distinguished by the torsion angle of the ethylamine (B1201723) side chain relative to the phenyl ring. The two most significant conformers are the gauche (folded) and anti (extended) forms. nih.govnih.gov

Gauche Conformer: In this folded structure, the terminal NH₃⁺ group is positioned over the phenyl ring, allowing for a stabilizing intramolecular NH⁺⋯π interaction. researchgate.netrsc.org Calculations reveal this to be the most stable conformer in the gas phase. rsc.org

Anti Conformer: In this extended structure, the ethylamine chain points away from the ring. While less stable in the gas phase, this conformation is often favored in the solid, crystalline state (e.g., in hydrochloride salts) due to intermolecular packing forces. researchgate.net

DFT calculations provide the optimized geometries, relative energies, and vibrational frequencies for each conformer, which are then used to interpret experimental data from techniques like IRPD spectroscopy. researchgate.netrsc.org

The relative stability of these conformers as determined by DFT is summarized below.

ConformerDescriptionRelative Energy (Gas Phase)Key Stabilizing Interaction
GaucheFolded structure, NH₃⁺ group over the ring.Most Stable (0 kJ/mol)Intramolecular Cation-π
AntiExtended structure, NH₃⁺ group away from ring.Higher EnergySterically less hindered

Standard DFT methods can struggle to accurately describe non-covalent interactions, such as the cation-π bond, which are dominated by electron correlation and dispersion forces. nih.gov To overcome this limitation, dispersion-corrected DFT methods (e.g., B3LYP-D3) are employed. researchgate.netrsc.org These methods add an empirical correction term to the standard DFT calculation to better account for long-range dispersion effects. nih.gov

For protonated phenylethylamine, the inclusion of dispersion corrections is critical for accurately modeling the strength and geometry of the intramolecular NH⁺⋯π interaction that stabilizes the gauche conformer. researchgate.netrsc.org These calculations confirm that dispersion forces are a major contributor to the stability of the folded structure, a finding that standard DFT functionals without correction would fail to capture. researchgate.net The accuracy of these methods allows for a reliable prediction of the geometric parameters and vibrational frequency shifts associated with this crucial interaction. researchgate.netrsc.org

The vibrations of molecules are not perfectly harmonic; they exhibit anharmonicity, meaning the energy levels are not equally spaced. This is particularly true for X-H stretching modes involved in hydrogen bonding. ucmerced.eduresearchgate.net In protonated phenylethylamine, the NH₃⁺ group, especially the N-H bond participating in the cation-π interaction, exhibits significant vibrational anharmonicity. researchgate.netrsc.org

Computational methods that go beyond the simple harmonic approximation are necessary to accurately reproduce experimental vibrational spectra. researchgate.netrsc.org Anharmonic calculations can predict not only the fundamental vibrational frequencies but also the positions and intensities of overtone and combination bands. researchgate.netrsc.orgresearchgate.net For H⁺PEA, these calculations have been vital for assigning complex features in the IRPD spectrum and explaining why some bands have anomalous intensities. researchgate.netrsc.org The strong agreement between anharmonic DFT calculations and experimental IRPD spectra provides definitive evidence for the folded gauche structure and the profound electronic and geometric effects that protonation has on the phenylethylamine molecule. researchgate.netrsc.org

Density Functional Theory (DFT) Calculations for Conformational Analysis

Investigation of Double-Ring Cation Structures

Computational studies on the protonated form of 2-phenylethylamine (PEA), the cation in this compound, have identified a distinct folded gauche conformer. nih.gov This specific three-dimensional arrangement is stabilized by a notable intramolecular NH⁺-π interaction. nih.gov In this configuration, the protonated amino group (NH₃⁺) folds back towards the phenyl ring, establishing a cation-π bond. This interaction effectively creates a pseudo-cyclic or "double-ring" structure, where the phenyl ring and the cyclic conformation of the ethylamine side chain, closed by the NH⁺-π bond, form the two rings.

Dispersion-corrected density functional theory (DFT) calculations have been crucial in elucidating the significant role of dispersion forces in stabilizing this cation-π interaction. nih.gov The formation of this stable, folded structure is a direct consequence of protonation at the amino group, which significantly alters the molecule's geometric and electronic landscape compared to its neutral counterpart. nih.gov This intramolecular bonding is a key feature governing the conformational preferences and potential biological interactions of the 2-phenylethylammonium cation.

Potential Energy Surface (PES) Analysis of Phenylethylamine Derivatives

The potential energy surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its atomic coordinates. longdom.org For flexible molecules like 2-phenylethylamine and its derivatives, PES analysis is essential for understanding their conformational landscape, identifying stable structures, and mapping the pathways for chemical reactions. longdom.org

The complexity of a PES increases with the number of atoms in the molecule. longdom.org For PEA, the key degrees of freedom are the torsion angles of the ethylamine side chain. Theoretical calculations have identified several stable conformers corresponding to local minima on the potential energy surface. rsc.orgresearchgate.net These include two primary categories:

Gauche (folded) conformers: In these structures, the alkyl-amine chain is folded. The two most stable conformers of neutral PEA adopt this arrangement, which is stabilized by a weak NH⋯π interaction between the amino group and the aromatic ring. rsc.orgresearchgate.net

Anti (extended) conformers: These structures feature an extended alkyl-amine chain and are generally higher in energy. rsc.orgresearchgate.net

By mapping the PES, researchers can determine the energy barriers between these conformers and understand their relative populations at different temperatures. researchgate.net This analysis provides a foundational roadmap for predicting how phenylethylamine derivatives will behave and interact in various environments. longdom.org

HOMO-LUMO Analysis for Electronic Properties and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity). irjweb.com

LUMO: Represents the ability of a molecule to accept an electron (electrophilicity). irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comajchem-a.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity. irjweb.com

A small HOMO-LUMO gap suggests high chemical reactivity, high polarizability, and that the molecule is more readily excited. irjweb.comnih.gov

For phenylethylamine derivatives, HOMO-LUMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov The distribution of the HOMO and LUMO densities across the molecule reveals which atoms are most involved in electron donation and acceptance, respectively. This information is invaluable for understanding reaction mechanisms and designing new molecules with specific electronic properties. nih.govwuxiapptec.com

ParameterSignificanceImplication for High ValueImplication for Low Value
EHOMO Ionization Potential (Electron-donating ability)More reactive as a nucleophileLess reactive as a nucleophile
ELUMO Electron Affinity (Electron-accepting ability)Less reactive as an electrophileMore reactive as an electrophile
HOMO-LUMO Gap (ΔE) Chemical Reactivity / Kinetic StabilityHigh stability, low reactivityLow stability, high reactivity

Global Reactivity Indices and Fukui Functions in Reactivity Studies

To quantify the insights from HOMO-LUMO analysis, several global reactivity indices are calculated using the energies of the frontier orbitals. ajchem-a.com These descriptors, derived from Density Functional Theory (DFT), provide a quantitative measure of a molecule's reactivity.

Global Reactivity DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com
Chemical Softness (S) S = 1 / ηThe reciprocal of hardness. Soft molecules are more reactive. irjweb.com
Electrophilicity Index (ω) ω = μ² / (2η) (where μ = -χ)A measure of the energy lowering of a system when it accepts electrons.

While global indices describe the reactivity of the molecule as a whole, Fukui functions provide information about local reactivity, identifying the most reactive sites within a molecule. d-nb.infoias.ac.in The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. d-nb.info Condensed Fukui functions are calculated for each atom and are used to predict sites for:

Nucleophilic attack (f⁺): Indicates sites most susceptible to attack by a nucleophile. substack.com

Electrophilic attack (f⁻): Indicates sites most susceptible to attack by an electrophile. substack.com

Radical attack (f⁰): Indicates sites most susceptible to attack by a radical. substack.com

These computational tools are essential for predicting the regioselectivity of chemical reactions involving phenylethylamine derivatives. nih.govresearchgate.net

First Principle Molecular Dynamics Simulations for Hydration Properties

First-principles molecular dynamics (FPMD) is a powerful simulation technique that combines molecular dynamics with electronic structure calculations (typically DFT). This method allows for the study of the dynamic behavior of systems, including bond formation and breaking, without relying on pre-parameterized force fields.

In the context of this compound, FPMD simulations can provide a detailed picture of its hydration properties. By simulating the compound in a solution of water molecules, researchers can investigate:

Solvation Structure: How water molecules arrange themselves around the phenylethylammonium cation and the iodide anion. This includes determining the number of water molecules in the first solvation shell and their preferred orientations. aps.org

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the NH₃⁺ group of the cation and surrounding water molecules, as well as between the iodide ion and water. Studies on neutral PEA have already confirmed its interaction with water molecules. researchgate.net

Ion Pairing: The interaction between the phenylethylammonium cation and the iodide anion in an aqueous environment and the role of water in mediating this interaction.

These simulations offer a molecular-level understanding of how this compound interacts with its aqueous environment, which is crucial for predicting its behavior in biological systems and solutions.

Computational Studies on Nitro-substituted Phenylethylamines and their Reactivity

Computational studies are widely used to investigate the properties and reactivity of nitroaromatic compounds. nih.govnih.gov Introducing a nitro (-NO₂) group to the phenylethylamine structure significantly alters its electronic properties due to the strong electron-withdrawing nature of the nitro group.

DFT calculations on nitro-substituted phenylethylamines can be used to:

Predict Reactivity: The presence of nitro groups generally lowers the HOMO and LUMO energies. nih.gov This can make the aromatic ring more susceptible to nucleophilic attack.

Analyze Stability: Calculations of heats of formation and activation energies can assess the thermal stability of these compounds. nih.govmdpi.com For instance, studies on other nitroaromatics have shown that substituting electron-withdrawing nitro groups with electron-donating groups like amines can lower the heat of formation. nih.gov

Model Reaction Mechanisms: Computational methods can elucidate the mechanisms of reactions, such as N-nitrosation, by calculating the energies of reactants, transition states, and products. researchgate.net

For example, a computational study on the N-nitrosation of various secondary amines using DFT showed that the reaction is likely to occur even for amines with sterically hindered and electron-withdrawing groups, indicating the high reactivity of the components involved. researchgate.net Similar approaches can be applied to understand the reactivity and potential metabolic pathways of nitro-substituted phenylethylamines. nih.gov

Quantum Chemical Studies on Protonation Effects and Conformational Stability

Quantum chemical studies have provided significant insights into the effects of protonation on the structure and stability of 2-phenylethylamine. researchgate.net Protonation occurs at the basic amino group, forming the phenylethylammonium cation. nih.gov This process induces substantial changes in the molecule's conformational preferences and electronic structure.

Infrared photodissociation (IRPD) spectroscopy combined with anharmonic calculations has shown that protonated 2-phenylethylamine (H⁺PEA) predominantly exists in a single, folded gauche conformer in the gas phase. nih.gov This conformation is highly stabilized by the intramolecular NH⁺-π interaction discussed previously. nih.gov

In contrast, neutral 2-phenylethylamine exhibits a more complex conformational landscape, with at least four different stable conformers (two gauche and two anti) coexisting in the gas phase, as identified by molecular beam Fourier transform microwave spectroscopy. rsc.orgresearchgate.net The two most stable conformers of the neutral form are also of the gauche type, but their stabilization relies on a weaker NH⋯π interaction. rsc.org

The table below summarizes the key differences between the neutral and protonated forms of 2-phenylethylamine.

PropertyNeutral 2-PhenylethylamineProtonated 2-Phenylethylamine (Cation)
Dominant Conformer(s) Multiple coexisting conformers (Gauche and Anti) rsc.orgresearchgate.netSingle dominant folded Gauche conformer nih.gov
Stabilizing Interaction Weak NH⋯π hydrogen bond in gauche conformers rsc.orgStrong intramolecular NH⁺-π cation-π interaction nih.gov
Conformational Flexibility Higher flexibility with multiple stable statesReduced flexibility due to strong intramolecular bond
Electronic Structure Standard aromatic and amine characteristicsSignificantly altered due to the positive charge and cation-π bond nih.gov

These studies highlight the profound impact of protonation, demonstrating how the addition of a single proton can lock the flexible side chain into a specific folded conformation, a factor that is critical for its interaction with biological targets.

Pharmacological and Neurochemical Research on 2 Phenylethylamine and Its Mechanisms

Neurotransmitter and Neuromodulator Roles of 2-Phenylethylamine

2-Phenylethylamine primarily functions as a neuromodulator, particularly of catecholaminergic systems, while its role as a classical neurotransmitter is considered to be of a lesser extent. wikipedia.orgiiarjournals.org As a neuromodulator, PEA influences the activity of other neurotransmitter systems, such as dopamine (B1211576) and norepinephrine (B1679862), thereby regulating monoamine neurotransmission. wikipedia.orgnih.gov It is synthesized in dopaminergic neurons and can potentiate catecholaminergic neurotransmission. oup.comiiarjournals.org This modulatory action is central to its physiological effects, which include influences on mood, focus, and alertness. nbinno.com

Mechanisms of Action at Biological Targets

2-Phenylethylamine exerts its effects through complex interactions with several key biological targets, including enzymes that regulate its metabolism and specific receptors that mediate its signaling pathways.

The concentration and activity of 2-phenylethylamine in the brain are tightly regulated by monoamine oxidase (MAO) enzymes. oup.com MAO exists in two isoforms, MAO-A and MAO-B, which are responsible for the oxidative deamination of biogenic and xenobiotic amines. nih.govwikipedia.org

2-Phenylethylamine is preferentially and rapidly metabolized by monoamine oxidase B (MAO-B). oup.comwikipedia.orgbrad.ac.ukbohrium.com This enzymatic degradation is a critical factor in its short biological half-life, which is estimated to be between 5 and 10 minutes. oup.comnootropicsexpert.com The metabolism of PEA by MAO-B occurs via oxidative deamination, converting it first to the intermediate phenylacetaldehyde (B1677652). iiarjournals.orgbrad.ac.uknih.gov This intermediate is then further oxidized to its primary urinary metabolite, phenylacetic acid, by the enzyme aldehyde dehydrogenase (ALDH). wikipedia.orgiiarjournals.orgbrad.ac.uk Studies using MAO-B knockout mice have confirmed the primary role of this enzyme in PEA metabolism, showing markedly elevated PEA levels in the brain in the absence of MAO-B. nih.govbohrium.com While MAO-A can also metabolize PEA to some extent, MAO-B is the principal enzyme responsible for its degradation in the central nervous system. nih.gov

Table 1: Metabolism of 2-Phenylethylamine

Step Reactant Enzyme Product
1 2-Phenylethylamine Monoamine Oxidase B (MAO-B) Phenylacetaldehyde

Given its rapid inactivation by MAO-B, the pharmacological activity of exogenously administered 2-phenylethylamine can be significantly enhanced and prolonged by the co-administration of a selective MAO-B inhibitor. wikipedia.orgnootropicsexpert.com By blocking the primary metabolic pathway, MAO-B inhibitors prevent the degradation of PEA, leading to increased and sustained concentrations in the brain. researchgate.netnih.gov This enhancement allows the inherent stimulant and neuromodulatory effects of PEA to become more pronounced. wikipedia.orgresearchgate.net Studies in both animals and humans have demonstrated that combining PEA with an MAO-B inhibitor, such as selegiline, potentiates its psychostimulant effects and has been explored for therapeutic applications, such as in the treatment of depression. wikipedia.orgresearchgate.netnih.govmdpi.com

2-Phenylethylamine is a potent agonist of trace amine-associated receptors (TAARs), a family of G protein-coupled receptors that are distinct from classical monoamine receptors. wikipedia.orgnih.govnih.gov These receptors are key mediators of the physiological effects of trace amines.

The most well-characterized interaction is between 2-phenylethylamine and Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.org PEA binds to and activates TAAR1, which is expressed in brain regions associated with monoaminergic systems. wikipedia.orgnih.govnootropicsexpert.com Activation of TAAR1 by PEA initiates a signaling cascade that leads to the production of cyclic AMP (cAMP). bluelight.org This, in turn, can modulate the function of monoamine transporters for dopamine, norepinephrine, and serotonin (B10506), often inhibiting their reuptake and promoting their release. wikipedia.orgnih.govnootropicsexpert.com This mechanism underlies PEA's ability to regulate monoamine neurotransmission and produce its stimulant effects. wikipedia.org In addition to TAAR1, some evidence suggests that PEA also activates Trace Amine-Associated Receptor 2 (TAAR2). nootropicsexpert.com The activation of these receptors is a primary mechanism through which PEA exerts its role as a neuromodulator. nootropicsexpert.com

Table 2: Receptor Activity of 2-Phenylethylamine

Receptor Action Species Studied
TAAR1 Agonist Human, Rat, Mouse

Modulation of Monoamine Neurotransmitter Release and Turnover

2-Phenylethylamine (PEA) is an endogenous monoamine alkaloid that functions as a neuromodulator and stimulant within the central nervous system. mdpi.comwikipedia.orgcaymanchem.com Its primary mechanism involves the regulation of monoamine neurotransmission. wikipedia.org Research indicates that PEA enhances the release of key neurotransmitters such as dopamine, norepinephrine, and serotonin. mdpi.comcaymanchem.com

2-Phenylethylamine is recognized as a potent releasing agent of dopamine. wikipedia.orgconsensus.app Studies using in vivo microdialysis in rats have demonstrated that systemic administration of PEA significantly elevates extracellular dopamine levels in crucial brain regions, including the nucleus accumbens and the prefrontal cortex. researchgate.net The effect is particularly pronounced in the shell of the nucleus accumbens compared to the core. researchgate.net

The mechanism for this dopamine release is primarily attributed to PEA's interaction with the dopamine transporter (DAT). consensus.appnih.gov PEA is believed to cause a reversal of the DAT's function, leading to the non-vesicular release of dopamine from the neuron's cytoplasm into the synaptic cleft. consensus.appnih.gov This transporter-mediated mechanism is supported by findings that the dopamine-releasing effect is inhibited by DAT uptake inhibitors like GBR12909 and is absent in organisms lacking a functional dopamine transporter. researchgate.netnih.gov Further research has shown that the behavioral effects of PEA, such as increased psychomotor activity, are linked to the activation of the dopamine D1 receptor. nih.gov Acute administration of PEA has been found to increase dopamine concentration and the expression of dopamine-related proteins, such as phosphorylated dopamine transporter (p-DAT) and tyrosine hydroxylase (TH), in the dorsal striatum of mice. nih.gov

Table 1: Effect of 2-Phenylethylamine on Dopamine Systems
Brain RegionObserved EffectKey MediatorsSupporting Evidence
Nucleus Accumbens (Shell)Significant increase in extracellular dopamineDopamine Transporter (DAT)In vivo microdialysis showed increased dopamine levels, which were blocked by a DAT inhibitor. researchgate.net
Prefrontal CortexIncrease in extracellular dopamine-Systemic administration of PEA increased dopamine levels in freely moving rats. researchgate.net
Dorsal StriatumIncreased dopamine concentration and expression of p-DAT and THDopamine D1 ReceptorAcute PEA administration led to elevated dopamine and related proteins; behavioral effects were attenuated by a D1 antagonist. nih.gov

Similar to its effects on dopamine, 2-Phenylethylamine acts as a releasing agent for norepinephrine. wikipedia.orgcaymanchem.com Studies have shown that PEA enhances the spinal monosynaptic reflex by releasing noradrenaline from the terminals of descending noradrenergic fibers. nih.gov This sympathomimetic action is considered indirect and can be blocked by pretreatment with reserpine, which depletes monoamine stores. nih.gov

Furthermore, PEA has been observed to potentiate the responses of cortical neurons to norepinephrine. nih.gov This potentiation occurs independently of endogenous norepinephrine levels and is not blocked by inhibitors of norepinephrine uptake, suggesting that PEA may act directly to increase the efficacy of norepinephrine at its receptor sites rather than solely by increasing its release. nih.gov

The interaction of 2-Phenylethylamine with the serotonin system involves both release and reuptake inhibition. mdpi.com The broader class of phenethylamines has been a focus of research for developing ligands with selectivity for different serotonin (5-HT) receptor subtypes. nih.govresearchgate.netdoaj.org

Studies on conformationally constrained phenethylamine (B48288) analogs have provided insights into the structure-activity relationships for binding to 5-HT2 receptors (5-HT2A, 5-HT2B, and 5-HT2C). nih.govdoaj.org For instance, the orientation of oxygen atoms on the phenyl ring relative to the ethylamine (B1201723) side chain is crucial for optimal activity. nih.govdoaj.org While much of the specific binding affinity research has been conducted on substituted phenethylamines, it highlights the capacity of the core 2-phenylethylamine scaffold to interact with serotonin receptor binding sites. nih.gov Neurochemically, there is evidence that 5-HT2 receptor subtypes can have opposing effects on dopamine release; 5-HT2A receptor stimulation tends to increase dopamine release in the frontal cortex, whereas 5-HT2C receptors can tonically inhibit it. nih.gov

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

2-Phenylethylamine regulates monoamine neurotransmission in part through its interaction with the Vesicular Monoamine Transporter 2 (VMAT2). wikipedia.org VMAT2 is a crucial protein located on synaptic vesicles responsible for sequestering cytosolic monoamines (like dopamine, norepinephrine, and serotonin) into the vesicles for subsequent release. nih.gov This process protects the monoamines from degradation and prevents oxidative stress in the neuron. nih.gov

PEA has been shown to inhibit VMAT2. wikipedia.org Its affinity for VMAT2 is comparable to that of dopamine and norepinephrine. nih.gov By interacting with VMAT2, PEA can disrupt the storage of monoamines within vesicles, leading to an increase in their cytosolic concentration. This elevation in cytosolic monoamines contributes to the non-vesicular release observed through the reversal of plasma membrane transporters like DAT. wikipedia.org The mechanism of action for related phenethylamine derivatives, such as methamphetamine, also involves disrupting the proton gradient of the vesicles and reversing VMAT2 function, leading to the efflux of neurotransmitters from storage vesicles into the cytoplasm. mdpi.com

Dopamine β-Hydroxylase (DBH) Ligand Studies

Dopamine β-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine within the storage vesicles of noradrenergic and adrenergic neurons. nih.govnih.gov It is a key enzyme in the biosynthetic pathway of catecholamines. nih.gov

Research into 2-phenylethylamine and its derivatives as ligands for DBH is limited. nih.govresearchgate.net However, some studies have explored modified 2-phenethylamines for their ability to target this enzyme. For example, 2-vinyl- and 2-alkynyl-based 2-phenethylamine derivatives have been developed and shown to exhibit moderate in vitro activity as DBH inhibitors. nih.gov These studies suggest that the 2-phenylethylamine scaffold can be chemically modified to interact with the active site of DBH. nih.gov

Adenosine (B11128) Receptor (AR) Ligand Research

The 2-phenylethylamine chemical structure is a key moiety found in a range of ligands that target adenosine receptors (ARs). nih.gov ARs are a family of G-protein-coupled receptors (A1, A2A, A2B, and A3) that play significant roles in various physiological processes, including cardiovascular regulation and neurotransmission. nih.govfrontiersin.org

Several synthetic adenosine receptor agonists incorporate a 2-phenylethylamino group. For instance, adenosine analogs substituted at the 2-position with a 2-(4-aminophenyl)ethylamino group have been found to be potent coronary vasodilators with high affinity and selectivity for the A2a adenosine receptor. nih.gov Examples of such ligands include N6-(2-phenylethyl)adenosine and CGS 21680. nih.gov The presence of the 2-phenylethylamine motif in these compounds underscores its importance for achieving high-affinity binding to adenosine receptors. nih.govnih.gov

Table 2: 2-Phenylethylamine Moiety in Adenosine Receptor Ligands
Ligand ExampleTarget ReceptorObserved ActivityReference
N6-(2-phenylethyl)adenosineAdenosine ReceptorsAR Ligand nih.gov
APNEA (N6-[2-(4-aminophenyl)ethyl]adenosine)Adenosine ReceptorsAR Ligand nih.gov
CGS 21680A2A Adenosine ReceptorSelective A2A Agonist nih.gov
2-[2-(4-amino-3-iodophenyl)ethylamino]adenosine (I-APE)A2a Adenosine ReceptorHigh-affinity ligand, potent coronary vasodilator nih.gov

Neurochemical Effects and Alterations in Animal Models

Studies in animal models have demonstrated that 2-phenylethylamine significantly influences the levels of biogenic amines in the striatum, a key brain region involved in motor control and reward.

Dopamine and Metabolites: Acute and sub-acute administration of PEA has been shown to cause a significant, dose-dependent depletion of striatal dopamine and its metabolites. nih.govresearchgate.net Conversely, other studies indicate that acute PEA administration can increase the concentration of dopamine in the dorsal striatum. mdpi.com This is accompanied by an increase in the expression of phosphorylated dopamine transporter (p-DAT) and tyrosine hydroxylase (TH), which is the rate-limiting enzyme in dopamine synthesis. mdpi.com The mechanism for increasing extracellular dopamine is thought to involve the dopamine transporter (DAT). nih.gov Research using striatal slices from rats showed that PEA stimulates the release of radiolabeled dopamine. nih.gov Specifically, PEA was found to be more potent than phenelzine (B1198762) in inducing this release. nih.gov

Serotonin: In addition to its effects on the dopaminergic system, PEA also stimulates the release of serotonin (3H-5HT) from striatal slices. nih.gov However, the release of dopamine was more pronounced than that of serotonin in these experiments. nih.gov

The following table summarizes the observed effects of 2-phenylethylamine on striatal biogenic amines based on research findings.

CompoundBiogenic AmineAnimal Model/SystemObserved EffectSource(s)
2-PhenylethylamineDopamineBalb/c miceDose-dependent depletion nih.govresearchgate.net
2-PhenylethylamineDopamine MetabolitesBalb/c miceDose-dependent depletion nih.govresearchgate.net
2-PhenylethylamineDopamineMiceIncreased concentration mdpi.com
2-PhenylethylamineDopamineRat striatal slicesStimulated release nih.gov
2-PhenylethylamineSerotoninRat striatal slicesStimulated release nih.gov

The effect of 2-phenylethylamine on acetylcholine (B1216132) release in the rat striatum is complex and appears to be dependent on the method of administration.

Systemic Administration: When administered systemically (intraperitoneally), PEA leads to a dose-dependent increase in the release of acetylcholine in the striatum. nih.govnih.gov This increase was observed at doses of 25 and 50 mg/kg. nih.gov Further research suggests this effect is mediated by the activation of AMPA-type glutamatergic receptors. The PEA-induced increase in acetylcholine release was completely blocked by an AMPA receptor antagonist (CNQX) but was not affected by an NMDA receptor antagonist (MK-801). nih.gov

Local Administration: In contrast, when PEA is applied directly into the striatum via a microdialysis probe, it significantly decreases the extracellular level of acetylcholine. nih.gov This localized effect was found to be mediated by the dopaminergic system, as the decrease was completely blocked by a dopamine D2 receptor antagonist (raclopride). nih.gov

Research has shown that 2-phenylethylamine can induce an increase in the concentration of cytosolic free calcium ions ([Ca2+]c). In a study using Saccharomyces cerevisiae (yeast) cells, PEA application led to a [Ca2+]c increase that was dependent on the concentration of PEA. oup.comnih.gov The primary source of this calcium was determined to be extracellular. oup.comnih.gov The study also noted that the generation of hydrogen peroxide (H2O2) in the cells preceded the calcium influx, and that externally applied H2O2 could also induce a [Ca2+]c increase, suggesting a potential mechanism of action. oup.comnih.gov Other studies have indicated that PEA can enhance Ca2+ influx at lower concentrations and inhibit it at higher concentrations. nih.gov

The zebrafish (Danio rerio) has emerged as a valuable animal model for screening and characterizing the neuroactive properties of various compounds, including 2-phenylethylamine derivatives. biorxiv.orgnih.govnih.govnih.govmdpi.com Studies using N-benzyl-2-phenylethylamine (NBPEA) derivatives in adult zebrafish have revealed distinct neurochemical and behavioral profiles based on their specific chemical substitutions.

Monoamine Turnover: Chronic and acute treatments with different NBPEA derivatives were shown to modulate brain serotonin and/or dopamine turnover. nih.govnih.gov For example, certain derivatives caused lower serotonin levels, while others increased serotonin turnover, as measured by the ratio of 5-hydroxyindoleacetic acid (5-HIAA) to serotonin. acs.org Similarly, effects on dopamine turnover were observed, with some compounds increasing the homovanillic acid (HVA) to dopamine ratio. acs.org Chronic treatment with some derivatives led to reduced brain levels of norepinephrine, dopamine, and serotonin. nih.gov

Behavioral Correlations: These neurochemical changes were often correlated with specific behavioral phenotypes. Artificial intelligence-driven phenotyping identified several behavioral clusters, including anxiogenic/hypolocomotor, behaviorally inert, anxiogenic/hallucinogenic-like, and anxiolytic/hallucinogenic-like profiles. biorxiv.orgnih.gov The substitutions on the phenethylamine moiety were primarily linked to alterations in anxiety-like behavior, while substitutions on the N-benzyl fragment mainly affected locomotion. biorxiv.orgnih.gov

The table below details the neurochemical effects of select N-benzyl-2-phenylethylamine derivatives in zebrafish.

Compound ClassSpecific Derivative(s)Neurochemical Effect in Zebrafish BrainSource(s)
NBPEA Derivatives24H-NBF, 24H-NBBr, 24H-NBOMe(F), 34H-NBOMe(F)Lowered serotonin levels acs.org
NBPEA Derivatives24H-NBF, 24H-NBBr, 24H-NBOMe(F), 34H-NBCl, 34H-NBOMe(F)Increased serotonin turnover (5-HIAA/serotonin ratio) acs.org
NBPEA Derivatives24H-NBOMe(F), 34H-NBCl, 34H-NBOMe(F)Increased dopamine turnover (HVA/dopamine ratio) acs.org
NBPEA Derivatives34H-NBF, 34H-NBCl, 24H-NBOMe(F), 34H-NBOMe(F)Reduced norepinephrine levels (chronic treatment) nih.gov
NBPEA Derivatives34H-NBF, 24H-NBOMe(F), 34H-NBOMe(F)Reduced dopamine and serotonin levels (chronic treatment) nih.gov

Pharmacological Implications of Phenylethylamine Structural Similarities

The basic β-phenylethylamine structure is the parent scaffold for a vast number of psychoactive substances and endogenous compounds, including hormones and monoamine neurotransmitters like dopamine and norepinephrine. koreascience.krpharmacy180.comwikipedia.org The pharmacological activity and receptor selectivity of these compounds are heavily influenced by their specific structural modifications. This structure-activity relationship (SAR) is crucial for understanding their diverse effects.

Phenyl Ring Substitution: Modifications to the phenyl ring are critical. For instance, hydroxyl groups at the meta and para positions (a catechol structure), as seen in dopamine, are important for maximal agonistic activity at adrenergic receptors. pharmacy180.com Replacing or altering these groups can change receptor selectivity. For example, moving the hydroxyl groups to the 3 and 5 positions, as in metaproterenol, confers selectivity for β2 receptors and resistance to metabolism by COMT. pharmacy180.com

Ethylamine Side Chain Substitution: Substitution on the ethylamine side chain also modulates activity. An α-alkyl group (e.g., as in amphetamine) can increase the duration of action by making the compound resistant to metabolism by monoamine oxidase (MAO). pharmacy180.com However, an α-methyl group tends to reduce direct agonist activity at both α and β receptors. pharmacy180.comnih.gov

Nitrogen Atom Substitution: The nature of the substituent on the amino group significantly impacts receptor selectivity. As the size of the N-substituent increases, α-receptor agonist activity generally decreases, while β-receptor activity increases. pharmacy180.com Primary and secondary amines are typically more potent direct-acting agonists than tertiary or quaternary amines. pharmacy180.com

These structural similarities are fundamental to the mechanism of many phenethylamine derivatives, which often involves modulating monoamine neurotransmitter systems. wikipedia.orgnih.gov For example, the structural resemblance to amphetamine underlies the ability of many PEA analogs to inhibit dopamine uptake and stimulate its release. koreascience.krnih.gov

Structural Analogy to Amphetamines and Catecholamines

2-Phenylethylamine (PEA) serves as the foundational structure for a broad class of psychoactive compounds, including substituted phenethylamines. wikipedia.org Its molecular framework is characterized by a phenyl ring attached to an ethylamine side chain. wikipedia.org This core structure is remarkably similar to that of endogenous catecholamines and synthetic amphetamines, which underpins their overlapping pharmacological profiles. acs.org

The structural relationship between 2-phenylethylamine, catecholamines, and amphetamines is a cornerstone of neuropharmacology. Catecholamines, such as dopamine, norepinephrine, and epinephrine, are essentially 2-phenylethylamines with hydroxyl groups substituted on the phenyl ring. nih.gov Amphetamines are derivatives of 2-phenylethylamine that feature a methyl group at the alpha position of the ethylamine side chain. wikipedia.org

This structural mimicry allows these compounds to interact with similar biological targets, primarily the monoamine neurotransmitter systems. wikipedia.org The 2-phenylethylamine backbone is the key to this interaction, providing the necessary shape and chemical properties to bind to and influence the function of monoamine transporters and receptors. wikipedia.orgnih.gov

Table 1: Structural Comparison of 2-Phenylethylamine and Related Compounds

CompoundCore StructureKey SubstitutionsClassification
2-Phenylethylamine Phenyl ring + Ethylamine side chainNoneEndogenous Trace Amine
Dopamine 2-PhenylethylamineHydroxyl groups at the 3 and 4 positions of the phenyl ringEndogenous Catecholamine
Norepinephrine 2-PhenylethylamineHydroxyl groups at the 3 and 4 positions of the phenyl ring and a hydroxyl group at the beta position of the side chainEndogenous Catecholamine
Amphetamine 2-PhenylethylamineMethyl group at the alpha position of the side chainSynthetic Stimulant

Mimicry of Stimulant Effects

Due to its structural similarity to amphetamines, 2-phenylethylamine exhibits central nervous system stimulant effects. wikipedia.orgacs.org It acts as a releasing agent for norepinephrine and dopamine, which is a mechanism it shares with amphetamine. wikipedia.org This action leads to increased synaptic concentrations of these neurotransmitters, resulting in heightened alertness and mood elevation. researchgate.net

Research has shown that 2-phenylethylamine's stimulant properties are normally short-lived due to rapid metabolism by monoamine oxidase (MAO). wikipedia.org However, when administered with a monoamine oxidase inhibitor (MAOI), its effects become more pronounced and sustained. wikipedia.org This highlights the intrinsic stimulant potential of the 2-phenylethylamine molecule.

The pharmacological actions of 2-phenylethylamine are mediated through its interaction with the trace amine-associated receptor 1 (TAAR1) and by inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. wikipedia.org The binding to TAAR1 is a key mechanism through which both phenethylamine and amphetamine exert their effects on monoamine systems. wikipedia.org

Role in Pharmaceutical Development and Medicinal Chemistry

The 2-phenylethylamine scaffold is a privileged structure in medicinal chemistry, serving as a template for the design and synthesis of a wide array of therapeutic agents. nih.gov Its versatility allows for various substitutions on the phenyl ring, sidechain, and amino group, leading to compounds with diverse pharmacological activities. nih.govwikipedia.org

2-Phenylethylamine and its derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals, particularly antidepressants and stimulants. chemimpex.comresearchgate.net The core structure is readily modified to produce compounds that can modulate monoamine neurotransmission, a key strategy in the treatment of depression and attention-deficit/hyperactivity disorder (ADHD). researchgate.netwebmd.com

Many antidepressant drugs are designed to enhance the levels of serotonin, norepinephrine, and/or dopamine in the brain. webmd.com The 2-phenylethylamine framework provides a starting point for creating molecules that can inhibit the reuptake or metabolism of these neurotransmitters. mdpi.comnih.gov Similarly, the development of novel stimulant medications often involves the chemical modification of the 2-phenylethylamine structure to achieve desired pharmacokinetic and pharmacodynamic profiles. chemimpex.com

The therapeutic potential of 2-phenylethylamine-based compounds extends to a range of neurological disorders. phrma.org The ability to modulate dopaminergic and other monoamine pathways makes this chemical class a subject of interest in the development of treatments for conditions such as Parkinson's disease and certain psychiatric disorders. researchgate.netresearchgate.net

Research into the neuroprotective and neurorestorative properties of 2-phenylethylamine derivatives is an active area of investigation. mdpi.comnih.gov For instance, studies have explored the potential of 2-phenylethylamine to ameliorate depression-like phenotypes by modulating signaling pathways involved in neurogenesis and synaptic plasticity, such as the BDNF/TrkB/CREB pathway. mdpi.comnih.gov The development of new medicines for neurological disorders often involves innovative approaches that target the underlying molecular and genetic mechanisms of these conditions, and the 2-phenylethylamine scaffold continues to be a valuable tool in these efforts. phrma.org

Table 2: Therapeutic Areas of 2-Phenylethylamine Derivatives

Therapeutic AreaMechanism of ActionExamples of Investigated or Developed Drugs
Depression Modulation of monoamine neurotransmission (e.g., reuptake inhibition, MAO inhibition)Various synthetic antidepressants
ADHD Enhancement of dopamine and norepinephrine signalingAmphetamine-based stimulants
Neurological Disorders Dopaminergic modulation, neurotrophic factor signalingL-DOPA (precursor for dopamine)

Metabolic Pathways and Pharmacokinetics of 2 Phenylethylamine

Endogenous Synthesis and Distribution of 2-Phenylethylamine

Endogenous 2-phenylethylamine is synthesized from the essential amino acid L-phenylalanine. wikipedia.org This process occurs within the brain, and the resulting PEA is distributed in various regions, with notable concentrations in areas rich in dopamine (B1211576).

The primary pathway for the synthesis of 2-phenylethylamine in mammals is the enzymatic decarboxylation of L-phenylalanine. wikipedia.org This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase, the same enzyme responsible for converting L-DOPA to dopamine. wikipedia.orgnih.gov This single-step conversion takes place in catecholaminergic terminals and the brain capillary endothelium, occurring at a rate comparable to the synthesis of dopamine. nih.gov

Table 1: Synthesis of 2-Phenylethylamine

PrecursorEnzymeProduct
L-PhenylalanineAromatic L-amino acid decarboxylase2-Phenylethylamine

2-Phenylethylamine is a natural constituent of the mammalian brain. nih.gov It is found throughout the central nervous system, but it is particularly concentrated in nigrostriatal and mesolimbic dopamine regions, such as the striatum and nucleus accumbens. nih.govmdpi.com In fact, the highest levels of PEA are found in these dopaminergic areas. mdpi.com Although its synthesis rate is similar to that of dopamine, its concentration in tissues is significantly lower due to a very rapid metabolism and short half-life. wikipedia.orgnih.gov

Metabolic Degradation Pathways

The physiological effects of 2-phenylethylamine are tightly regulated by its rapid degradation. The primary metabolic route involves oxidative deamination by monoamine oxidase B (MAO-B), followed by further oxidation into its main metabolite, phenylacetic acid. nih.govwikipedia.org

2-Phenylethylamine is rapidly metabolized, primarily by monoamine oxidase B (MAO-B). nih.govnih.gov MAO-B preferentially oxidizes PEA through a process called oxidative deamination. nih.goviiarjournals.org This enzymatic reaction converts 2-phenylethylamine into phenylacetaldehyde (B1677652). nih.goviiarjournals.org Due to this rapid degradation by MAO-B, endogenous PEA has a very short half-life. wikipedia.orgnih.gov

Following its formation, phenylacetaldehyde is quickly converted to phenylacetic acid. wikipedia.orgwikipedia.org This oxidation is predominantly carried out by the enzyme aldehyde dehydrogenase. nih.govwikipedia.orgiiarjournals.org Phenylacetic acid is the primary urinary metabolite of 2-phenylethylamine. wikipedia.orgwikipedia.org Studies using guinea pig liver slices have confirmed that aldehyde dehydrogenase is the predominant enzyme involved in the oxidation of phenylacetaldehyde. nih.gov

While aldehyde dehydrogenase is the principal enzyme in the conversion of phenylacetaldehyde to phenylacetic acid, other enzymes may also contribute to this metabolic step. iiarjournals.org Research has investigated the roles of aldehyde oxidase and xanthine (B1682287) oxidase. nih.govnih.gov Studies have shown that aldehyde oxidase also plays a role in the oxidation of phenylacetaldehyde, although it is less prominent than that of aldehyde dehydrogenase. nih.govresearchgate.net In contrast, the contribution of xanthine oxidase to this process in guinea pig liver appears to be minimal or nonexistent. nih.govnih.govresearchgate.net Therefore, both aldehyde dehydrogenase and aldehyde oxidase are involved in the rapid oxidation of phenylacetaldehyde, ensuring the efficient clearance of 2-phenylethylamine. nih.govresearchgate.net

Table 2: Degradation Pathway of 2-Phenylethylamine

SubstratePrimary Enzyme(s)Product
2-PhenylethylamineMonoamine Oxidase B (MAO-B)Phenylacetaldehyde
PhenylacetaldehydeAldehyde Dehydrogenase, Aldehyde OxidasePhenylacetic Acid

N-Oxygenation to Phenethyl Hydroxylamine and Oximes

The biogenic amine 2-phenylethylamine can undergo N-oxygenation, a metabolic process catalyzed by flavin-containing monooxygenase (FMO) enzymes. nih.gov Specifically, adult human liver microsomes, which contain FMO form 3 (FMO3), facilitate the NADPH-dependent N-oxygenation of 2-phenylethylamine. nih.gov This reaction proceeds through the intermediate, phenethyl hydroxylamine, to ultimately form the corresponding trans-oxime. nih.gov

This metabolic conversion is considered a detoxification pathway. nih.gov Studies have shown that both phenethyl hydroxylamine and the resulting phenethyl oxime have very poor affinity for various biogenic amine receptors and transporters. nih.gov Consequently, the sequential N-oxygenation of 2-phenylethylamine serves to terminate its biological activity. nih.gov Interestingly, phenethyl hydroxylamine can also be retroreduced back to 2-phenylethylamine in the presence of human or porcine liver microsomes, a reaction that appears to be dependent on a cytochrome P-450 system and stimulated by superoxide. nih.gov

Enzyme/SystemMetabolite(s)Functional Consequence
Human FMO3Phenethyl hydroxylamine, trans-oximeDetoxification, termination of biological activity nih.gov
Cytochrome P-4502-Phenylethylamine (from retroreduction)Re-formation of the parent amine nih.gov

Sulfoxidation and Sulfone Formation in Substituted Phenethylamines

While the primary metabolic routes for unsubstituted 2-phenylethylamine are well-established, the metabolism of substituted phenethylamines can involve additional pathways, including the oxidation of sulfur-containing substituents. For phenethylamine (B48288) derivatives that incorporate a sulfide moiety, metabolic sulfoxidation can occur, leading to the formation of sulfoxides and, subsequently, sulfones.

This two-step oxidation process is a common metabolic pathway for xenobiotics containing sulfur. The initial oxidation of a sulfide yields a sulfoxide, and further oxidation results in a sulfone. organic-chemistry.org Various chemical methods exist to achieve this transformation, utilizing oxidizing agents like hydrogen peroxide. organic-chemistry.org In a biological context, cytochrome P450 enzymes and flavin-containing monooxygenases are typically responsible for such sulfoxidation reactions. Although not a primary pathway for 2-phenylethylamine itself, this route is relevant for synthetic derivatives designed for various pharmacological purposes.

Hydroxylation of Side Chains

Hydroxylation represents another potential metabolic modification of the phenethylamine structure. While aromatic hydroxylation (on the phenyl ring) is a known metabolic reaction, hydroxylation can also occur on the ethylamine (B1201723) side chain. For instance, the conversion of 2-phenylethylamine to 2-hydroxy-2-phenylethylamine can be achieved synthetically, indicating the chemical feasibility of such a transformation. google.com

In a broader context, the hydroxylation of aromatic amino acids like phenylalanine and tyrosine is a fundamental biochemical process. nih.gov Rat liver mixed-function oxidases have been shown to hydroxylate 2-phenylethylamine at the para-position of the benzene ring to produce tyramine. researchgate.net While side-chain hydroxylation of 2-phenylethylamine is less characterized as a major in vivo metabolic route compared to oxidative deamination, it remains a potential pathway, particularly for substituted analogs.

S-Depropylation and Thiol Methylation

For substituted phenethylamines containing thioether linkages, such as an S-propyl group, S-dealkylation is a possible metabolic step. This process would yield a free thiol group. Subsequently, this thiol can undergo S-methylation, a reaction catalyzed by thiol methyltransferase enzymes.

This methylation reaction serves to modify the functional properties of the molecule. For example, in other classes of compounds like N-containing heterocyclic thiols, S-methylation readily occurs in the presence of an acidic environment and a methyl donor. clockss.org This suggests that if a phenethylamine derivative is metabolized to a thiol-containing intermediate, subsequent S-methylation is a biochemically plausible transformation.

Exogenous Sources and Metabolism

2-Phenylethylamine is not only produced endogenously in mammals but is also found in a variety of foods, particularly those that have undergone microbial fermentation. foodb.cawikipedia.orgresearchgate.netnih.gov Notable dietary sources include chocolate, cheese, and wine. foodb.caresearchgate.netnih.gov When ingested orally, 2-phenylethylamine is subject to extensive first-pass metabolism. wikipedia.orgwada-ama.org

The primary metabolic pathway for both endogenous and exogenous 2-phenylethylamine is oxidative deamination. researchgate.netnih.goviiarjournals.org This reaction is catalyzed predominantly by monoamine oxidase B (MAO-B) and converts 2-phenylethylamine into phenylacetaldehyde. foodb.cawikipedia.orgresearchgate.netnih.goviiarjournals.org The intermediate, phenylacetaldehyde, is then rapidly oxidized to phenylacetic acid by several enzymes, with aldehyde dehydrogenase being the most prominent. wikipedia.orgresearchgate.netnih.goviiarjournals.orgnih.gov Aldehyde oxidase also contributes to this conversion, while xanthine oxidase appears to have little to no involvement. researchgate.netnih.govnih.gov Phenylacetic acid is the main urinary metabolite of 2-phenylethylamine. wikipedia.orgwada-ama.org

SourceMetabolic Enzyme(s)Primary Metabolite
Endogenous (biosynthesis)MAO-B, Aldehyde Dehydrogenase, Aldehyde OxidasePhenylacetic Acid wikipedia.orgnih.goviiarjournals.orgnih.gov
Exogenous (e.g., chocolate, cheese)MAO-B, Aldehyde Dehydrogenase, Aldehyde OxidasePhenylacetic Acid foodb.cawikipedia.orgresearchgate.netnih.gov

Pharmacokinetic Studies and Bioavailability

Pharmacokinetic studies reveal that 2-phenylethylamine has very limited oral bioavailability. wada-ama.org This is due to the rapid and extensive first-pass metabolism it undergoes in the small intestine and liver. wikipedia.orgwada-ama.org The enzyme MAO-B efficiently converts orally ingested 2-phenylethylamine to phenylacetaldehyde, which is then converted to phenylacetic acid, preventing significant concentrations of the parent compound from reaching systemic circulation and the brain. foodb.cawikipedia.org

Studies in rats using a prodrug, N-propargyl-2-phenylethylamine, demonstrated that bypassing this first-pass metabolism can lead to marked and sustained elevations of 2-phenylethylamine levels in the brain, blood, and liver. nih.gov This highlights the metabolic barrier as the primary factor limiting the systemic exposure of orally administered 2-phenylethylamine.

Blood-Brain Barrier Permeability

Despite its rapid peripheral metabolism, 2-phenylethylamine that reaches the systemic circulation is capable of crossing the blood-brain barrier. nih.gov Its ability to penetrate into the brain is facilitated by its solubility in plasma. nih.gov Studies using a rat experimental model have confirmed that 2-phenylethylamine readily enters the brain from the bloodstream. researchgate.net This permeability allows endogenous 2-phenylethylamine, synthesized within the brain or having bypassed peripheral metabolism, to act as a neuromodulator in the central nervous system. nih.govnih.gov

Elimination Study Observations

The elimination of 2-phenylethylamine (PEA) from the human body is rapid and primarily occurs via renal excretion of its metabolites. Due to extensive first-pass metabolism, orally administered PEA has a minimal effect on its own urinary concentrations wada-ama.org. Instead, the majority is converted into various metabolites before being eliminated.

The principal urinary metabolite of 2-phenylethylamine is phenylacetic acid (PAA) wada-ama.orgnih.gov. The conversion of PEA to PAA happens via the intermediate phenylacetaldehyde. This process is mainly catalyzed by monoamine oxidase (MAO), followed by the action of aldehyde dehydrogenase nih.gov. Studies have shown that after 30 minutes of intense physical exercise, the 24-hour mean urinary concentration of phenylacetic acid increased by 77%, reflecting a sharp increase in PEA synthesis and subsequent rapid metabolism researchgate.net.

Research has quantified the urinary excretion of PAA, providing insights into baseline levels and variations in different populations. One study measured 24-hour urinary PAA excretion in healthy volunteers and patients with major depression, observing significantly lower levels in the depressed group nih.govnih.gov.

24-Hour Urinary Phenylacetic Acid (PAA) Excretion
Subject GroupNumber of SubjectsMean PAA Excretion (mg/24 hr)
Healthy Volunteers48141.1 +/- 10.2
Patients with Major Depression14478.2 +/- 41.0

Data sourced from a 1986 study on the phenylethylamine hypothesis of affective disorder nih.gov.

Further studies have focused on identifying other metabolites to better track PEA administration, particularly in the context of sports anti-doping. Since oral PEA administration only slightly elevates its own urinary concentration, researchers have investigated other metabolic products researchgate.net. A sulfo-conjugated metabolite, identified as 2-(2-hydroxyphenyl)acetamide sulfate (M1), and a second metabolite, phenylacetylglutamine (PAGN), were found to have significantly elevated urinary concentrations after PEA administration researchgate.netdshs-koeln.de. A study involving single and multiple doses of PEA confirmed that while urinary PEA concentrations were not substantially affected, urinary concentrations of M1 increased in all volunteers dshs-koeln.dewada-ama.org. However, due to large inter-individual differences, establishing a simple cut-off level for the M1/PEA ratio proved difficult dshs-koeln.dewada-ama.org. Logistic regression analysis indicated a significant correlation between the urinary concentrations of both M1 and phenylacetylglutamine and an oral administration of PEA dshs-koeln.de.

Studies involving individuals with phenylketonuria (PKU), a genetic disorder affecting phenylalanine metabolism, have also provided observations on PEA elimination. Free 2-phenylethylamine excretion was found to be significantly elevated in the urine of adults and children with PKU compared to normal subjects nih.gov.

The influence of monoamine oxidase inhibitors (MAOIs) on PEA elimination has also been a subject of study. In rats treated with the MAOI tranylcypromine, brain and urine levels of beta-phenylethylamine showed dramatic and sustained elevations nih.gov.

Summary of Key Elimination Study Findings
Study FocusKey ObservationReference
Oral PEA AdministrationMinimal effect on urinary PEA levels; significant increase in metabolites M1 and PAGN. wada-ama.orgresearchgate.netdshs-koeln.dewada-ama.org
Physical Exercise77% increase in 24-hour urinary PAA concentration. researchgate.net
Phenylketonuria (PKU)Significantly elevated urinary excretion of free 2-phenylethylamine. nih.gov
MAO InhibitionDramatic and sustained elevation in urine levels of beta-phenylethylamine (in rats). nih.gov

Applications of 2 Phenylethylamine Hydroiodide in Materials Science

Perovskite-Based Opto-electronic Systems

The most prominent application of 2-Phenylethylamine Hydroiodide is in the realm of metal halide perovskites, a class of materials revolutionizing solar energy and opto-electronics. PEAI plays a multifaceted role in improving the efficiency, stability, and quality of perovskite-based devices.

This compound serves as a critical precursor in the synthesis of two-dimensional (2D) perovskites. rsc.org Unlike conventional three-dimensional (3D) perovskites, 2D perovskites incorporate large organic cations like 2-phenylethylammonium (PEA+). These bulky cations act as spacers, breaking up the continuous 3D crystal lattice into layers of inorganic octahedra separated by organic chains. rsc.org

This structural modification results in the formation of natural quantum wells, which offer distinct electronic and optical properties. Furthermore, PEAI is frequently used to create mixed-dimensional 2D/3D perovskite structures. By introducing PEAI into a 3D perovskite precursor solution or by applying it as a surface treatment, a thin 2D perovskite layer can be formed on top of or at the grain boundaries of the 3D film. This 2D capping layer not only passivates defects but also enhances environmental stability due to the hydrophobic nature of the large organic cation.

The incorporation of this compound has led to significant advancements in the power conversion efficiency (PCE) and operational stability of perovskite solar cells (PSCs). Research has demonstrated that treating perovskite films with PEAI can substantially boost device performance.

For instance, a dual-modification strategy that included capping the perovskite/hole transport layer (HTL) interface with PEAI improved the PCE of a device from a baseline of 17.21% to an enhanced 21.04%. mdpi.com In another study, modifying the interface between a nickel oxide (NiOx) HTL and the perovskite layer with PEAI increased the PCE from 18.9% to 20.2%. nih.gov Other research has achieved even higher efficiencies, reaching 23.32% by using PEAI to passivate surface defects.

Beyond efficiency, PEAI treatment dramatically improves the long-term stability of PSCs. The hydrophobic 2-phenylethylammonium cation helps to protect the sensitive perovskite material from degradation caused by moisture. mdpi.comnih.gov In one notable study, devices treated with phenylethylamine hydroiodides retained over 90% of their initial efficiency after 1,100 hours of operation, showcasing a significant enhancement in durability. perovskite-info.com

Table 1: Impact of PEAI Treatment on Perovskite Solar Cell Performance
Modification StrategyBaseline PCE (%)PCE with PEAI (%)Key ImprovementReference
Dual modification with CsPbBr3 QDs and PEAI capping at Perovskite/HTL interface17.2121.04Improved crystallinity and interface contact mdpi.com
Modification of NiOx HTL/Perovskite interface18.920.2Reduced carrier recombination at the interface nih.gov
Surface treatment for defect passivationN/A23.32Suppression of non-radiative recombination

This compound is an effective agent for defect passivation. The large 2-phenylethylammonium (PEA+) cation can interact with the perovskite surface. Specifically, the amine groups (-NH3+) in the PEA+ cations can form hydrogen bonds with the halide ions in the perovskite lattice, while also passivating undercoordinated Pb2+ defects. Simultaneously, the iodide ions (I-) from PEAI can fill iodine vacancies. This dual-passivation mechanism effectively neutralizes the electronic traps, suppressing non-radiative recombination and allowing for more efficient charge carrier transport.

PEAI is widely used for interface engineering. Applying a thin layer of PEAI solution onto the perovskite film before depositing the HTL can passivate defects at this crucial interface. mdpi.com This modification improves the contact between the perovskite and the HTL, reduces interfacial recombination, and facilitates more efficient extraction of holes. mdpi.comnih.gov Studies have specifically highlighted the benefits of modifying the NiOx HTL/perovskite interface, which resulted in improved crystallinity of the perovskite layer and enhanced device efficiency. nih.govresearchgate.netacs.org While more focus has been on the HTL interface, similar principles of defect passivation and energy level alignment apply to the modification of the perovskite/ETL interface to improve electron extraction.

Organic-Inorganic Hybrid Systems Research

The use of this compound extends to the broader field of organic-inorganic hybrid systems research. samaterials.com Perovskites themselves are a prime example of such materials, where the properties of both organic and inorganic components are combined to create a new material with unique functionalities. PEAI is a key building block in this area, enabling researchers to precisely tune the dimensionality and opto-electronic properties of these hybrid materials by varying the size and nature of the organic cation. tcichemicals.com Its role as a precursor for 2D and mixed-dimensional perovskites is central to the exploration of how quantum confinement and dielectric effects influence material behavior. rsc.org

Development of Multifunctional Organic Electrolyte Additives for Batteries

While the use of organic molecules as electrolyte additives is a common strategy to improve the performance and safety of batteries, such as lithium-ion batteries, the specific application of this compound in this context is not well-documented in publicly available scientific literature. Research into battery electrolyte additives typically focuses on compounds that can form a stable solid-electrolyte interphase (SEI) on the anode, scavenge harmful species, or improve ionic conductivity. Although organic ammonium (B1175870) salts can have roles in electrolytes, the specific use of PEAI as a multifunctional additive for commercial battery systems remains an area for future investigation.

Advanced Analytical and Methodological Research on 2 Phenylethylamine Hydroiodide

Analytical Methods for Detection and Quantification

A suite of advanced analytical methods is utilized for the precise detection and quantification of 2-phenylethylamine from various matrices, ensuring high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 2-phenylethylamine hydroiodide and characterizing its impurity profile. biomedres.us This method is crucial for quality control in pharmaceutical and research-grade materials. rroij.com By employing reversed-phase columns, typically C18, and a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution with an ion-pairing agent, components of a sample are effectively separated. sielc.com The high resolution and sensitivity of HPLC allow for the detection and quantification of synthesis-related byproducts, degradation products, and other potential contaminants. biomedres.us A UV detector is commonly used for phenylethylamines, with detection wavelengths set to capture the aromatic chromophore of the molecule. sielc.com The resulting chromatogram provides a detailed "fingerprint" of the sample's composition, which is essential for regulatory compliance and ensuring the integrity of research findings. nih.gov

ParameterTypical ConditionPurpose
Column C18, 5 µm, 4.6 x 250 mmProvides excellent separation of non-polar to moderately polar compounds.
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA)Organic modifier and aqueous phase for gradient or isocratic elution; TFA acts as an ion-pairing agent to improve peak shape.
Detection UV at 210 nmWavelength for optimal absorbance of the phenyl group in 2-phenylethylamine.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale HPLC.
Injection Volume 10 µLA small, precise volume of the sample solution is introduced into the system.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the detection of 2-phenylethylamine in complex biological matrices such as urine and blood. nih.govresearchgate.net This technique combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. nih.gov Due to the polar nature of the amine group, derivatization is often necessary to increase the volatility and thermal stability of 2-phenylethylamine for GC analysis. koreascience.kr Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA) are commonly used for this purpose. koreascience.kr The mass spectrometer detects the fragmented ions of the derivatized analyte, providing a unique mass spectrum that serves as a molecular fingerprint for unambiguous identification. chemicalbook.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Profiling

For the quantification of 2-phenylethylamine and its metabolites in biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity, selectivity, and adaptability. fda.gov.twnih.gov This technique does not typically require derivatization, simplifying sample preparation. fda.gov.tw The chromatographic separation is followed by mass spectrometric detection using multiple reaction monitoring (MRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte. oup.com This allows for accurate quantification even at very low concentrations and in the presence of complex biological matrices. nih.govnih.gov LC-MS/MS is also invaluable for metabolite profiling, enabling the identification and quantification of metabolites such as phenylacetic acid. iiarjournals.org

Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)

Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) is considered the gold standard for the most accurate and precise quantification of 2-phenylethylamine. nih.gov This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., deuterium-labeled 2-phenylethylamine) to the sample prior to processing. nih.gov The internal standard behaves identically to the analyte during extraction and ionization, thus compensating for any sample loss or matrix effects. By measuring the ratio of the signal from the native analyte to the isotopically labeled standard, a highly accurate concentration can be determined.

Biochemical Assays for Cellular Function Evaluation

To elucidate the biological activities of 2-phenylethylamine, various biochemical assays are employed to assess its interaction with cellular targets and its effects on cellular function.

One of the primary targets of 2-phenylethylamine is the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor. nih.gov Radioligand binding assays are used to determine the affinity of 2-phenylethylamine for this receptor. nih.gov These assays measure the displacement of a radiolabeled ligand from the receptor by increasing concentrations of unlabeled 2-phenylethylamine. nih.gov Functional assays, such as those measuring the accumulation of second messengers like cyclic AMP (cAMP), can further characterize the interaction, determining whether 2-phenylethylamine acts as an agonist or antagonist at TAAR1. nih.gov Additionally, neurotransmitter release assays, often performed using brain tissue slices or synaptosomes, are utilized to investigate the ability of 2-phenylethylamine to modulate the release of dopamine (B1211576) and norepinephrine (B1679862). caymanchem.com

Assay TypeTarget/SystemMeasured Parameter
Radioligand Binding Assay TAAR1Binding Affinity (Ki)
cAMP Accumulation Assay TAAR1-expressing cellsFunctional Agonism/Antagonism
Neurotransmitter Release Assay Brain tissue slices/synaptosomesDopamine/Norepinephrine Release

In Vitro Models for Metabolic Studies

In vitro models are indispensable for investigating the metabolic pathways of 2-phenylethylamine in a controlled setting, providing insights into the enzymes responsible for its biotransformation.

Human liver microsomes are a commonly used in vitro system for studying the metabolism of xenobiotics. nih.govresearchgate.net For 2-phenylethylamine, the primary metabolic pathway involves oxidative deamination by monoamine oxidase (MAO), an enzyme located in the mitochondria. iiarjournals.orgcaymanchem.com Therefore, isolated mitochondrial fractions from liver or other tissues are often used. iiarjournals.org These studies have shown that 2-phenylethylamine is a substrate for both MAO-A and MAO-B, leading to the formation of phenylacetaldehyde (B1677652). iiarjournals.org This intermediate is then rapidly converted to phenylacetic acid by aldehyde dehydrogenase. iiarjournals.org Cultured cell lines, such as the human hepatoma cell line HepG2, can also be employed to study the metabolism and potential cytotoxicity of phenylethylamines in a cellular context. mdpi.com

In Vitro ModelKey EnzymesPrimary Application
Human Liver Microsomes Cytochrome P450 enzymesGeneral drug metabolism studies. nih.govresearchgate.net
Isolated Mitochondria Monoamine Oxidase (MAO-A and MAO-B)Studying the oxidative deamination of 2-phenylethylamine. iiarjournals.org
Cultured Hepatocytes (e.g., HepG2) Broad range of metabolic enzymesInvestigating metabolism and cytotoxicity in an intact cell system. mdpi.com

Freshly Prepared and Cryopreserved Liver Slices

The metabolism of 2-phenylethylamine has been extensively studied using both freshly prepared and cryopreserved liver slice models, particularly from guinea pigs. nih.goviiarjournals.org These in vitro systems provide a valuable tool for investigating metabolic pathways while preserving the cellular architecture of the liver.

Research findings indicate that in both fresh and cryopreserved liver slices, the primary metabolic pathway for 2-phenylethylamine involves its rapid oxidation into phenylacetic acid. nih.govnih.gov This biotransformation occurs via an intermediate compound, phenylacetaldehyde. nih.govnih.gov The initial conversion of 2-phenylethylamine to phenylacetaldehyde is catalyzed by the enzyme monoamine oxidase. nih.gov Subsequently, the reactive aldehyde intermediate is further oxidized to its acid derivative. nih.gov

Studies utilizing specific enzyme inhibitors have elucidated the relative contributions of different enzymes in the oxidation of phenylacetaldehyde. In freshly prepared liver slices, the formation of phenylacetic acid was completely inhibited by disulfiram, a known inhibitor of aldehyde dehydrogenase. nih.goviiarjournals.org Isovanillin, an inhibitor of aldehyde oxidase, also reduced the formation of the acid metabolite, but to a lesser extent. nih.goviiarjournals.org Allopurinol (B61711), an inhibitor of xanthine (B1682287) oxidase, had no significant effect on the metabolic process. nih.goviiarjournals.org This suggests that in fresh liver slices, aldehyde dehydrogenase is the principal enzyme responsible for the conversion of phenylacetaldehyde to phenylacetic acid, with a smaller contribution from aldehyde oxidase and no involvement from xanthine oxidase. nih.govnih.gov

In cryopreserved liver slices, the findings were slightly different. Isovanillin caused a more substantial inhibition (85%) of phenylacetic acid production compared to disulfiram, which had a lesser effect. nih.goviiarjournals.org Similar to fresh slices, allopurinol had no effect. iiarjournals.org These results indicate that in cryopreserved slices, aldehyde oxidase plays a more dominant role in the oxidation of phenylacetaldehyde than aldehyde dehydrogenase. nih.goviiarjournals.org The maintenance of monoamine oxidase activity in both fresh and cryopreserved slices is demonstrated by the successful transformation of 2-phenylethylamine into its final acid metabolite. iiarjournals.org

Enzyme InhibitorTarget EnzymeEffect on Phenylacetic Acid Formation (Fresh Slices)Effect on Phenylacetic Acid Formation (Cryopreserved Slices)
DisulfiramAldehyde DehydrogenaseComplete inhibition nih.goviiarjournals.orgLesser inhibition nih.goviiarjournals.org
IsovanillinAldehyde OxidaseLesser inhibition nih.goviiarjournals.org85% inhibition nih.goviiarjournals.org
AllopurinolXanthine OxidaseNo effect nih.goviiarjournals.orgNo effect nih.goviiarjournals.org

Human Liver Microsomes

Human liver microsomes (HLMs) are a subcellular fraction of the liver that contains a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. HLMs are a standard in vitro tool for investigating the metabolism of various compounds. nih.gov While direct studies on 2-phenylethylamine metabolism in HLMs are not detailed in the provided results, research on its derivatives illustrates the utility of this model.

For instance, the metabolism of N-methyl,N-propargyl-2-phenylethylamine (MPPE), a derivative of 2-phenylethylamine, was investigated using HLMs and individual cDNA-expressed CYP enzymes. nih.govnih.gov This approach helps to identify the specific CYP isoforms responsible for the metabolism of a compound. nih.gov The study found that the catabolism of MPPE to its metabolites, N-methylphenylethylamine and N-propargylphenylethylamine, is catalyzed by CYP enzymes. nih.gov Specifically, CYP2B6, CYP2C19, and CYP2D6 were all found to contribute to the formation of N-methylphenylethylamine (via depropargylation), while only CYP2B6 was found to catalyze the formation of N-propargylphenylethylamine (via demethylation). nih.gov CYP2C19 was identified as the most active enzyme in the generation of N-methylphenylethylamine. nih.gov

Similarly, a multi-faceted approach using in silico prediction, in vivo zebrafish models, and in vitro human liver microsomes was employed to study the metabolism of other phenethylamine (B48288) derivatives, proscaline (B1283602) and methallylescaline. nih.gov This combined methodology allowed for the identification of numerous metabolites, with hydroxylated and N-acetylated products being the major ones. nih.gov Such studies underscore the critical role of human liver microsomes in identifying metabolic pathways and the specific enzymes involved in the biotransformation of phenylethylamine-class compounds.

EnzymeMetabolic Reaction (on MPPE)Metabolite Formed
CYP2B6Depropargylation & Demethylation nih.govN-methylphenylethylamine & N-propargylphenylethylamine nih.gov
CYP2C19Depropargylation nih.govN-methylphenylethylamine nih.gov
CYP2D6Depropargylation nih.govN-methylphenylethylamine nih.gov

Physiologically Based Kinetic (PBK) Modeling

Physiologically Based Kinetic (PBK) modeling is a mathematical technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds in humans and other species. nih.govdfg.de These models represent the body as a series of interconnected compartments that correspond to real organs and tissues. nih.govxiahepublishing.com By using a set of mathematical equations, PBK models can predict the concentration of a compound or its metabolites in any tissue over time and at various dose levels. dfg.de

The development and application of PBK models have grown significantly, as they provide a powerful tool for chemical risk assessment and can help reduce the reliance on animal testing. nih.govukhsa.gov.uk These models are valuable for extrapolating data from in vitro experiments to in vivo situations, a process known as in vitro-to-in vivo extrapolation (IVIVE). ukhsa.gov.uk PBK models can account for species differences by replacing physiological and kinetic parameters from an animal model (e.g., rat) with corresponding human parameters, allowing for predictions of human dose-response curves. dfg.de

As the field of toxicology moves towards using new approach methodologies (NAMs), PBK models are becoming increasingly important. nih.gov They are used to integrate data from various sources, including in vitro and in silico methods, to provide a comprehensive understanding of a chemical's fate within the body. nih.govnih.gov The ultimate goal is to facilitate a more robust and human-relevant risk assessment.

In Silico and In Vitro Determined PBK Model Input Parameters

The construction of a reliable PBK model depends on the quality of its input parameters. These parameters are generally divided into two categories: physiological/anatomical parameters and compound-specific physicochemical parameters. nih.gov Physiological parameters, such as organ volumes and blood flow rates, are obtained from scientific literature for the species being studied. nih.gov Compound-specific parameters, which define the ADME characteristics of the chemical, are increasingly derived from non-animal sources, specifically in vitro experiments and in silico (computational) predictions. nih.govresearchgate.net

In Vitro Determination: Laboratory-based experiments are used to measure key kinetic parameters. Important in vitro inputs for PBK models include:

Intrinsic Hepatic Clearance (CLint): Measures the metabolic rate in the liver, often determined using hepatocytes or liver S9 fractions. researchgate.netwur.nl

Fraction Unbound in Plasma (fup): Represents the fraction of the compound that is not bound to plasma proteins and is therefore available for distribution and clearance. researchgate.netwur.nl

Intestinal Apparent Permeability (Papp): Characterizes the rate of absorption across the intestinal barrier. wur.nl

In Silico Prediction: Computational tools and quantitative structure-activity relationship (QSAR) models are used to predict ADME properties based on a compound's chemical structure. nih.govresearchgate.net This is particularly useful in the early stages of development before a compound is synthesized. srce.hr In silico methods can be used to estimate parameters like tissue:plasma partition coefficients and the fraction of the compound unbound in plasma. researchgate.net

A key application of this approach is reverse dosimetry, where PBK models translate effective concentrations from in vitro toxicity studies into equivalent external human doses. nih.gov For example, a study on phenylethylamine (PEA) analogues used a PBK model parameterized with in silico and in vitro data to extrapolate in vitro effective concentrations for various receptor subtypes to human equivalent dose (ED50) values. researchgate.net The robustness of PBK model predictions is highly dependent on the quality of these input parameters, and research has shown that experimental variation in in vitro data can significantly impact model outcomes. wur.nl

PBK Model Input ParameterDescriptionCommon Determination Method(s)
Intrinsic Hepatic Clearance (CLint)Rate of metabolism by liver enzymes. wur.nlIn vitro (e.g., human liver microsomes, hepatocytes) researchgate.netwur.nl
Fraction Unbound in Plasma (fup)Proportion of the chemical not bound to plasma proteins. wur.nlIn vitro; In silico prediction researchgate.netwur.nl
Tissue:Plasma Partition CoefficientsRatio of chemical concentration in a tissue versus plasma at steady-state.In silico calculation methods researchgate.net
Intestinal Apparent Permeability (Papp)Rate of absorption through the intestinal wall. wur.nlIn vitro (e.g., Caco-2 cell assays) wur.nl

Emerging Research Directions and Future Perspectives

Development of Novel Bioactive 2-Phenylethylamines

The 2-phenylethylamine framework serves as a foundational scaffold in medicinal chemistry due to its presence in a wide array of naturally occurring and synthetic bioactive compounds. nih.govresearchgate.netresearchgate.netmdpi.com This structural motif is integral to endogenous catecholamines like dopamine (B1211576), norepinephrine (B1679862), and epinephrine, which are crucial for various physiological processes, including mood, stress, and voluntary movement. nih.govmdpi.com The inherent bioactivity of this scaffold has spurred extensive research into the development of novel 2-phenylethylamine derivatives with tailored pharmacological profiles.

Researchers are actively exploring modifications to the 2-phenylethylamine structure to create new therapeutic agents. nih.govresearchgate.net These modifications include substitutions on the phenyl ring, functionalization of the ethylamine (B1201723) side chain, and the incorporation of the 2-phenylethylamine moiety into more complex polycyclic systems. nih.gov The goal of these synthetic efforts is to discover new compounds that can act as ligands for a variety of biological targets, including adenosine (B11128) receptors, adrenoceptors, dopamine receptors, and serotonin (B10506) receptors. nih.gov For instance, N-benzylphenethylamines (NBOMes) represent a class of derivatives with selective binding to 5-HT2 receptor subtypes, making them promising candidates for therapeutic development. nih.gov

The exploration of 2-heteroarylethylamines, where the phenyl group is replaced by a heteroaromatic ring, is another promising avenue of research. nih.gov This "scaffold hopping" approach allows for the investigation of a broader chemical space and has led to the identification of compounds with affinity for novel targets such as the trace amine-associated receptor 1 (TAAR1) and sigma receptors. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

For example, SAR studies on phenethylamine (B48288) derivatives have revealed important insights into their interaction with the dopamine transporter (DAT). These studies have shown that modifications to the aromatic ring, the alkyl side chain, and the amino group can significantly impact a compound's ability to inhibit dopamine reuptake. Similarly, research on the affinity of phenethylamine derivatives for the 5-hydroxytryptamine type 2A (5-HT2A) receptor has demonstrated that substitutions on the phenyl ring and the nitrogen atom of the ethylamine backbone play a critical role in binding affinity. nih.govnih.gov Specifically, alkyl or halogen groups at the para position of the phenyl ring tend to enhance binding affinity. nih.govnih.gov

These SAR studies provide a roadmap for medicinal chemists to design more potent and selective 2-phenylethylamine-based ligands. By systematically altering the structure of the parent compound and evaluating the biological activity of the resulting derivatives, researchers can build a comprehensive understanding of the molecular determinants of pharmacological action.

Investigation of Chiral Recognition Mechanisms

Chirality plays a pivotal role in the biological activity of many 2-phenylethylamine derivatives. The two enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Therefore, understanding the mechanisms of chiral recognition is essential for the development of safe and effective enantiomerically pure drugs.

Chiral 1-phenylethylamine (α-PEA) is a widely used chiral auxiliary and resolving agent in asymmetric synthesis. nih.gov Its ability to form diastereomeric salts with racemic acids allows for the separation of enantiomers. nih.gov Recent research has focused on developing new and improved methods for the chiral resolution of α-PEA and its derivatives. nih.gov

Furthermore, researchers are investigating the fundamental principles of chiral recognition involving 2-phenylethylamine derivatives at the molecular level. acs.orgacs.org Techniques such as X-ray crystallography are used to characterize the noncovalent interactions between a chiral host molecule and the enantiomers of a 2-phenylethylamine guest. acs.org These studies provide valuable insights into the structural basis of enantioselectivity and can guide the design of novel chiral selectors and catalysts. For example, sucrose-based macrocyclic receptors have shown high enantioselectivity in the complexation of phenylethylammonium chlorides. rsc.org

Further Exploration of Trace Amine-Associated Receptor (TAAR) Agonism

2-Phenylethylamine is an endogenous agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that has emerged as a promising drug target for a variety of neuropsychiatric disorders. nih.govfrontiersin.org TAAR1 is expressed in brain regions that are critical for the regulation of monoaminergic systems, including those involving dopamine, serotonin, and norepinephrine. nih.gov

Activation of TAAR1 by agonists like 2-phenylethylamine can modulate the activity of these neurotransmitter systems, suggesting that TAAR1-targeted therapies could be beneficial for conditions such as substance use disorders, schizophrenia, and mood disorders. nih.gov The discovery of TAAR1 has provided a new framework for understanding the neuropharmacology of trace amines and has spurred the development of selective and potent TAAR1 ligands. nih.govfrontiersin.org

Current research is focused on further elucidating the physiological roles of TAAR1 and exploring the therapeutic potential of TAAR1 agonists. nih.gov This includes the development of novel TAAR1 ligands with improved pharmacokinetic and pharmacodynamic properties, as well as preclinical and clinical studies to evaluate their efficacy and safety. nih.gov The structural similarity between 2-phenylethylamine and amphetamines, which are also TAAR1 agonists, highlights the importance of this receptor in mediating the effects of psychostimulants. frontiersin.org

Understanding the Role of 2-Phenylethylamine in Neuropsychiatric Disorders

Alterations in the levels and metabolism of 2-phenylethylamine have been implicated in the pathophysiology of several neuropsychiatric disorders. nih.gov Often referred to as the body's natural amphetamine, 2-phenylethylamine plays a role in modulating mood, attention, and arousal. nih.gov

Studies have shown that individuals with depression may have lower urinary excretion of 2-phenylethylamine, while those with chronic paranoid schizophrenia may exhibit increased excretion. nih.gov In Parkinson's disease, a condition characterized by dopamine deficiency, decreased urinary levels of 2-phenylethylamine have also been observed. nih.gov

The mechanisms by which 2-phenylethylamine may contribute to these disorders are complex and are the subject of ongoing investigation. It is known to influence the release of dopamine and serotonin and binds to TAAR1, which in turn modulates monoaminergic neurotransmission. mdpi.com Recent research suggests that 2-phenylethylamine may exert antidepressant effects by modulating the brain-derived neurotrophic factor (BDNF) signaling pathway. mdpi.com A deeper understanding of the role of 2-phenylethylamine in brain function and dysfunction could lead to the development of novel therapeutic strategies for a range of neuropsychiatric conditions.

Q & A

Q. What safety protocols should be followed when handling PEAI in laboratory settings?

PEAI requires strict safety measures due to its hygroscopic and reactive nature. Use engineering controls (e.g., fume hoods) to minimize inhalation exposure. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as hydroiodide salts can cause irritation. Waste should be stored in labeled containers and disposed via certified hazardous waste services .

Q. What is the role of PEAI in perovskite solar cell fabrication?

PEAI is used as a surface-passivating agent in perovskite films. A common method involves spin-coating a 10 mM PEAI solution in isopropanol onto perovskite layers (e.g., MAPbI₃), followed by annealing at 153°C. This post-deposition treatment reduces defects, enhances moisture resistance, and stabilizes the 3D perovskite structure by forming a 2D/3D heterojunction .

Q. How should PEAI be stored to maintain stability?

Store PEAI in airtight containers under inert gas (argon) at 2–8°C to prevent degradation from moisture and oxidation. Pre-dry solvents (e.g., isopropanol) used for PEAI solutions to avoid unintended reactions .

Advanced Research Questions

Q. How can PEAI concentration be optimized in perovskite precursor solutions?

Systematic optimization involves varying PEAI concentrations (e.g., 5–20 mM) in polar solvents like isopropanol. Spin-coating parameters (e.g., 3000 rpm for 20 s) and annealing conditions (e.g., 150–160°C for 10–15 min) should be adjusted. Device performance metrics (e.g., PCE, hysteresis) and stability under humidity are critical evaluation criteria .

Q. What advanced techniques characterize PEAI’s structural and electronic interactions in perovskites?

  • X-ray diffraction (XRD): To analyze crystallographic changes in perovskite films after PEAI treatment.
  • Photoluminescence (PL) spectroscopy: Quantifies defect passivation by measuring recombination lifetimes.
  • X-ray photoelectron spectroscopy (XPS): Identifies chemical bonding between PEAI and lead halide precursors (e.g., Pb-I interactions) .

Q. How does PEAI influence the environmental stability of perovskite films?

PEAI forms a hydrophobic 2D layer atop 3D perovskites, reducing water ingress. Accelerated aging tests under controlled humidity (e.g., 85% RH at 85°C) and light soaking (AM 1.5G illumination) are used to evaluate stability. Grazing-incidence XRD can monitor phase degradation dynamics .

Q. What methodologies resolve contradictions in reported PEAI reactivity across studies?

Discrepancies may arise from variations in precursor purity or processing conditions. Controlled experiments should:

  • Standardize PEAI synthesis (e.g., stoichiometric reaction of 2-phenylethylamine with hydroiodic acid).
  • Use identical characterization protocols (e.g., XRD, SEM) across studies.
  • Report detailed synthetic and processing parameters (e.g., solvent purity, annealing atmosphere) .

Methodological Notes

  • Purity Assessment: Validate PEAI purity via HPLC (>99%), NMR (peak integration), and elemental analysis (C, H, N, I content) .
  • Data Gaps: For underreported properties (e.g., melting point), use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). Compare with analogous hydroiodide salts (e.g., formamidine hydroiodide) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.